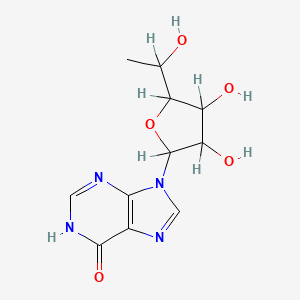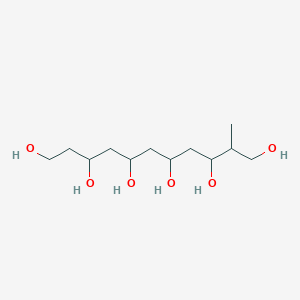
1,3,5,7,9,11-Undecanehexol, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7,9,11-Undecanehexol, 2-methyl- is an organic compound belonging to the class of alkanes It is a branched alkane with a methyl group attached to the second carbon of the parent chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9,11-Undecanehexol, 2-methyl- can be achieved through several methods. One common approach involves the conversion of undecanal to 2-methyleneundecanal by reacting it with formaldehyde in the presence of a base. The 2-methyleneundecanal is then hydrogenated to yield 2-methylundecanal .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7,9,11-Undecanehexol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
1,3,5,7,9,11-Undecanehexol, 2-methyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5,7,9,11-Undecanehexol, 2-methyl- involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
1,3,5,7,9,11-Undecanehexol, 2-methyl- can be compared with other similar compounds, such as:
2-Methylundecanal: Similar in structure but differs in functional groups.
2-Methyl-1,3-cyclohexanedione: Contains a cyclohexane ring and different functional groups.
Hexamethylbenzene: An aromatic compound with multiple methyl groups.
These compounds share some structural similarities but differ in their chemical properties and applications.
Propiedades
Número CAS |
85888-01-3 |
|---|---|
Fórmula molecular |
C12H26O6 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
2-methylundecane-1,3,5,7,9,11-hexol |
InChI |
InChI=1S/C12H26O6/c1-8(7-14)12(18)6-11(17)5-10(16)4-9(15)2-3-13/h8-18H,2-7H2,1H3 |
Clave InChI |
JGZAJHXPZAKSNG-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C(CC(CC(CC(CCO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




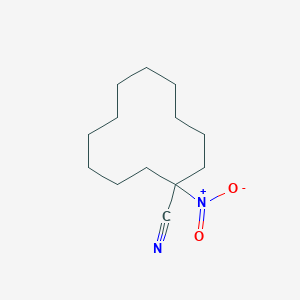


![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
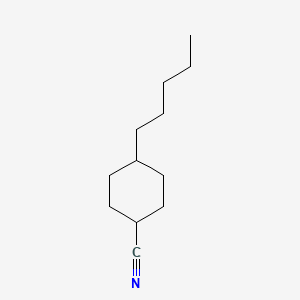

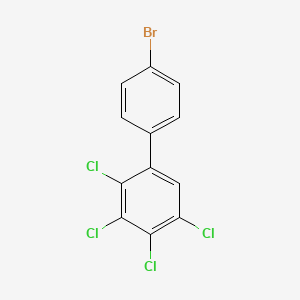
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
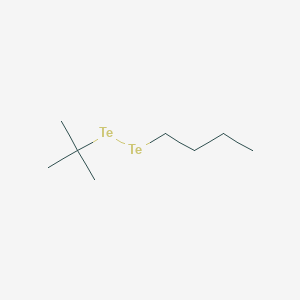
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
